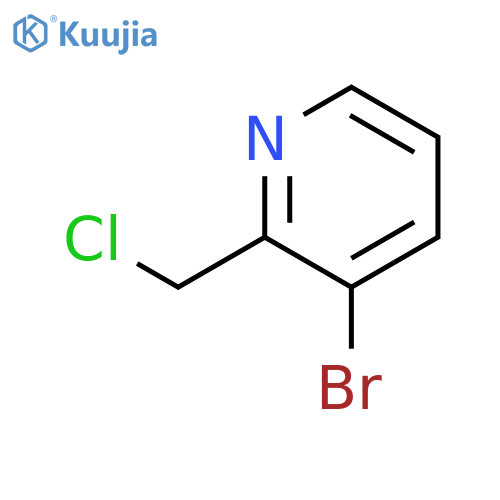Reactions of palladium(II) with organic compounds. Part I. Oxidative cyclisation of 3-methyl-3-phenylbut-1-ene and 3,3,3-triphenylpropene
Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39700001879
Abstract
The olefins PhR2C·CH:CH2(R = Ph or Me) undergo oxidative cyclisation to give the corresponding 1,1-disubstituted indenes when treated with palladium(II) acetate in acetic acid at 80°. Evidence is adduced that reaction does not occur via the expected oxypalladation adducts and that little or no carbonium-ion character is generated in the olefinic carbon skeleton during reaction. The probable pathway involves a relatively slow intramolecular electrophilic aromatic substitution within a π-olefin complex.
Recommended Literature
- [1] Corrections in bomb calorimetry
- [2] Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives†
- [3] A reversible and selective chemosensor based on intramolecular NH⋯NH2 hydrogen bonding for cyanide and pH detection†
- [4] An electrochemical process to prepare and recycle biobased ionic liquids†
- [5] Ultrahigh open-circuit voltage for high performance mixed-cation perovskite solar cells using acetate anions†
- [6] Clickable poly-l-lysine for the formation of biorecognition surfaces†
- [7] An unusual case of symmetry-preserving isomerism†
- [8] Iridium nanoparticles stabilized by metal organic frameworks (IrNPs@ZIF-8): synthesis, structural properties and catalytic performance†
- [9] One-pot ultrasonic-electrodeposition of copper–graphene nanoflowers in Ethaline for glucose sensing
- [10] A novel synthesis of dihydrofuranyl alcohols through cascade reactions of 1,3-diketones with α,β-unsaturated epoxides†

Journal Name:Journal of the Chemical Society C: Organic
Research Products
-
CAS no.: 1644-82-2









